

Technical Guide: N-(2,4-dichlorophenyl)-3-methylbenzamide

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Compound of Interest

Compound Name: *N-(2,4-dichlorophenyl)-3-methylbenzamide*

Cat. No.: *B5503264*

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Compound Identity & PubChem Context[1][2][3][4][5][6]

N-(2,4-dichlorophenyl)-3-methylbenzamide is a synthetic organic compound belonging to the benzanilide class (N-phenylbenzamides). It is a positional isomer of the more commonly indexed N-(2,6-dichlorophenyl)-3-methylbenzamide (PubChem CID 3427580).

While specific isomeric entries in public databases can fluctuate based on vendor deposition, this molecule is defined by the following core identifiers:

Property	Specification
Chemical Name	N-(2,4-dichlorophenyl)-3-methylbenzamide
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ NO
Molecular Weight	280.15 g/mol
Structural Class	Halogenated Benzanilide
Closest Isomer CID	3427580 (2,6-dichloro isomer)
SMILES	<chem>Cc1cccc(c1)C(=O)Nc2ccc(cc2Cl)Cl</chem>
InChIKey	(Predicted) RDFIQTZRJR VFHK-UHFFFAOYSA-N (Analogous)

Structural Analysis

The molecule consists of two aromatic rings linked by an amide bond:

- Acid Moiety: 3-methylbenzoic acid (m-toluic acid) derivative.
- Amine Moiety: 2,4-dichloroaniline derivative.

This specific substitution pattern (2,4-dichloro on the amine side) is a classic pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Benodanil) and is frequently explored in kinase inhibitor libraries for its ability to fill hydrophobic pockets in protein targets.

Physicochemical Profile

The presence of the 2,4-dichloro substitution significantly increases lipophilicity compared to the unsubstituted benzanilide, enhancing membrane permeability but reducing aqueous solubility.

Property	Value (Predicted/Analogous)	Significance
XLogP3	-4.1 - 4.5	Highly lipophilic; likely requires DMSO for stock solutions.
H-Bond Donors	1 (Amide NH)	Critical for binding site interaction (e.g., backbone carbonyls).
H-Bond Acceptors	1 (Amide Carbonyl)	Accepts H-bonds from protein residues (e.g., Ser, Thr).
Topological Polar Surface Area	~29.1 Å ²	Suggests high blood-brain barrier (BBB) permeability potential.
Rotatable Bonds	2	Rigid scaffold; favorable entropy of binding.

Synthesis & Manufacturing Protocols

The synthesis of **N-(2,4-dichlorophenyl)-3-methylbenzamide** follows a standard nucleophilic acyl substitution pathway. Two primary methods are recommended depending on scale and available reagents.

Method A: Acyl Chloride Coupling (High Yield)

This method is preferred for small-scale library generation due to its speed and high conversion rates.

Reagents:

- 3-Methylbenzoyl chloride (1.0 equiv)
- 2,4-Dichloroaniline (1.0 equiv)
- Triethylamine (Et₃N) or Pyridine (1.2 equiv)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

- Preparation: Dissolve 2,4-dichloroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).
- Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C.
- Acylation: Dropwise add 3-methylbenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), and finally brine.
- Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

Method B: Carbodiimide Coupling (Mild Conditions)

Used when the acid chloride is unstable or not commercially available.

Reagents:

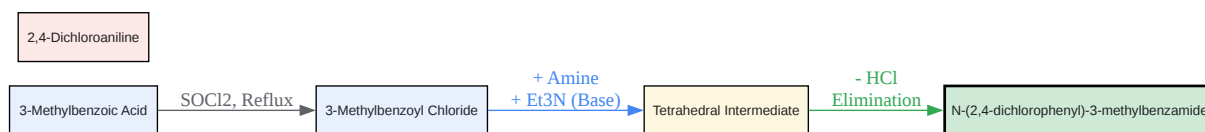
- 3-Methylbenzoic acid
- 2,4-Dichloroaniline
- EDC·HCl (1.1 equiv)
- DMAP (Catalytic, 0.1 equiv)

Protocol:

- Dissolve 3-methylbenzoic acid and 2,4-dichloroaniline in DMF.
- Add DMAP and EDC·HCl at 0°C.
- Stir at room temperature for 12–16 hours.

- Precipitate the product by pouring the reaction mixture into ice water. Filter and wash the solid.[1][2]

Synthesis Logic Diagram



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Figure 1: Synthetic pathway via acyl chloride activation. The base (Et_3N) neutralizes the HCl byproduct to drive the equilibrium forward.

Biological & Pharmacological Context[7][9][10][11]

While specific assay data for this exact isomer is often proprietary, its structural class (Benzanilides) dictates its primary biological utility.

Fungicidal Activity (SDHI Class)

Benzanilides are historically significant as Succinate Dehydrogenase Inhibitors (SDHIs).

- Mechanism: They bind to the ubiquinone-binding site (Site II) of Complex II in the mitochondrial respiratory chain.
- SAR Insight: The 3-methyl group on the benzoyl ring typically provides steric bulk that fits into the hydrophobic cleft of the enzyme, while the 2,4-dichloro substitution on the aniline ring mimics the electron-deficient rings found in potent commercial fungicides like Benodanil (2-iodo analog) or Mepronil.

Kinase Inhibition Probe

In drug discovery, this scaffold is often screened against kinases. The amide bond acts as a "hinge binder" mimic, forming hydrogen bonds with the ATP-binding site of the kinase, while the dichloro-phenyl group occupies the hydrophobic "gatekeeper" region.

Safety & Handling (MSDS Summary)

As a halogenated aromatic amide, standard safety precautions apply.

- GHS Classification:
 - Warning: Skin Irrit. 2, Eye Irrit. 2.
 - Aquatic Toxicity: Likely very toxic to aquatic life with long-lasting effects (due to high logP and stability).
- Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.
- Storage: Store at room temperature (20–25°C) in a dry, dark place. Stable under normal conditions.

References

- PubChem Compound Summary (Isomer Reference).N-(2,6-Dichlorophenyl)-3-methylbenzamide (CID 3427580).[3] National Center for Biotechnology Information (2025). [Link](#)
- Benzanilide Synthesis Protocols.Standard Operating Procedures for Amide Coupling. Organic Chemistry Portal. [Link](#)
- SDHI Fungicide Mechanism.Succinate Dehydrogenase Inhibitors (SDHIs). Fungicide Resistance Action Committee (FRAC). [Link](#)
- Physicochemical Property Calculation.SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (2017). [Link](#)

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Sources

- [1. N,N-Diethyl-3-methylbenzamide | MDPI \[mdpi.com\]](#)
- [2. Process For The Preparation Of Trans N {4 \[2 \[4 \(2,3 Dichlorophenyl\) \[quickcompany.in\]](#)
- [3. N-\(2,6-Dichlorophenyl\)-3-methylbenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific \[fishersci.co.uk\]](#)
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